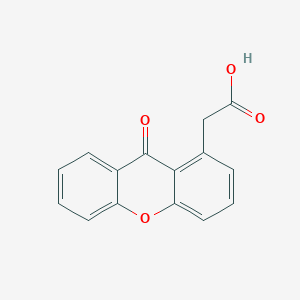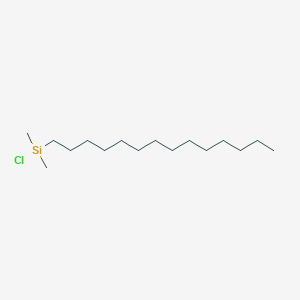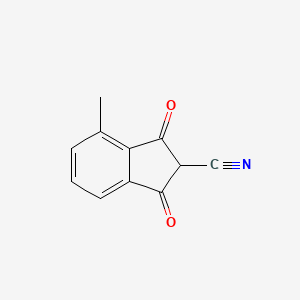![molecular formula C16H18N2O3 B14622321 N-[(4-Aminophenyl)methyl]-L-tyrosine CAS No. 56511-08-1](/img/structure/B14622321.png)
N-[(4-Aminophenyl)methyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Aminophenyl)methyl]-L-tyrosine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a tyrosine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]-L-tyrosine typically involves the reaction of 4-aminobenzylamine with L-tyrosine under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-aminobenzylamine and the carboxyl group of L-tyrosine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the amino acids under controlled conditions, ensuring high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Aminophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Aminophenyl)methyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Aminophenyl)methyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the synthesis of important biomolecules. It may also bind to receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Aminophenyl)methyl]-L-phenylalanine
- N-[(4-Aminophenyl)methyl]-L-tryptophan
- N-[(4-Aminophenyl)methyl]-L-histidine
Uniqueness
N-[(4-Aminophenyl)methyl]-L-tyrosine is unique due to the presence of the tyrosine moiety, which imparts specific biochemical properties. Unlike its analogs, this compound can participate in unique reactions involving the phenolic hydroxyl group of tyrosine, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
56511-08-1 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(2S)-2-[(4-aminophenyl)methylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H18N2O3/c17-13-5-1-12(2-6-13)10-18-15(16(20)21)9-11-3-7-14(19)8-4-11/h1-8,15,18-19H,9-10,17H2,(H,20,21)/t15-/m0/s1 |
Clave InChI |
QJMJBVSXQAFFCP-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCC2=CC=C(C=C2)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NCC2=CC=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)



![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)


![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)


![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
